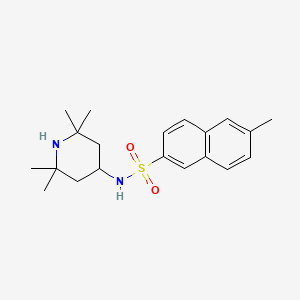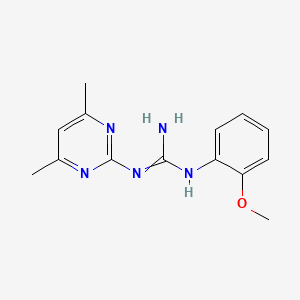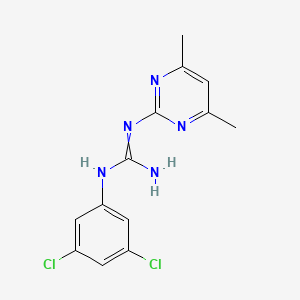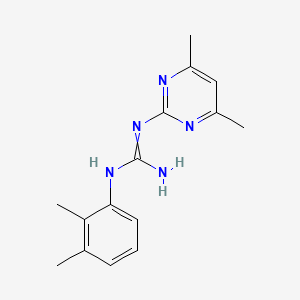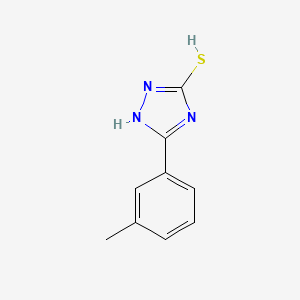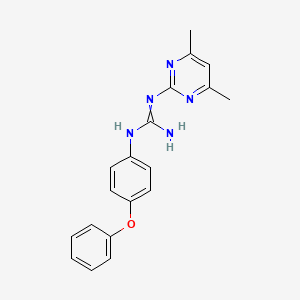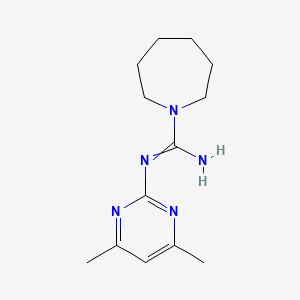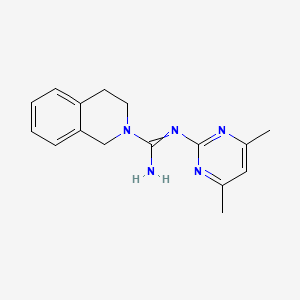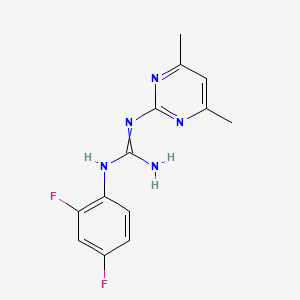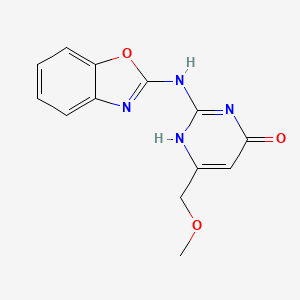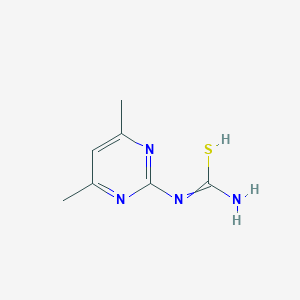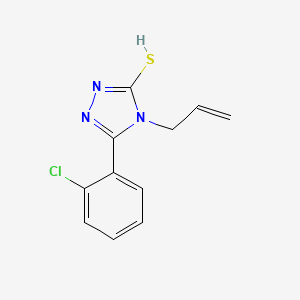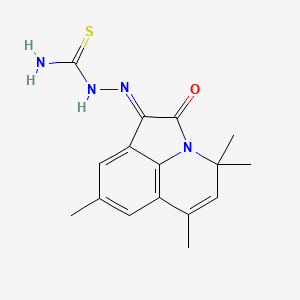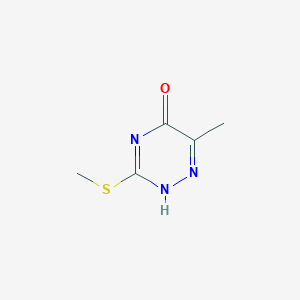
CID 286861
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 286861 is a useful research compound. Its molecular formula is C5H7N3OS and its molecular weight is 157.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 286861 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 286861 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immunoprecipitation and Co-Immunoprecipitation
These columns can be used for immunoprecipitation and co-immunoprecipitation with protein A/G beads . This application is crucial in studying protein-protein interactions and identifying potential binding partners of a protein of interest.
Antibody Purification
The columns can be used for antibody purification using protein A, G, L beads . This is essential in producing high-quality antibodies for various research applications, such as Western blotting, immunohistochemistry, and flow cytometry.
Affinity Protein Purification
Affinity protein purification with beads like the EZEnrich™ Polyubiquitin Beads can be performed using these columns . This technique is used to isolate and purify a specific protein from a complex mixture, which is vital in studying the function and structure of the protein.
Protein/DNA Desalting
Protein/DNA desalting using Sephadex G25 or Sephadex G50 can be achieved with these columns . Desalting is an important step in removing small unwanted molecules, such as salts, from protein or DNA samples.
Recombinant Protein Affinity Purification
The columns can be used for recombinant protein affinity purification of proteins with polyhistidine tag, GST tag, etc . This is a common method used in the production of recombinant proteins, which are widely used in various fields of biological research.
Mass Spectrometry Workflow
Although not directly mentioned in the search results, the use of these columns could potentially be integrated into a robust, sensitive, reliable, and reproducible PaperSpray-mass spectrometry workflow for detection of illicit drugs in blood for clinical research and forensic toxicology .
Propiedades
IUPAC Name |
6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIJIPUHQPCXHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 286861 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1E)-(4-isopropoxy-3-methoxyphenyl)methylene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B7731209.png)
